molecular formula C8H9N3O2 B11910923 Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B11910923
M. Wt: 179.18 g/mol
InChI Key: LJACYWXLIUDEMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an imidazole precursor under specific conditions. For example, the reaction can be catalyzed by Cs2CO3 in DMSO, leading to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 2-methyl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-4-9-5-3-6(8(12)13-2)11-7(5)10-4/h3,11H,1-2H3,(H,9,10)

InChI Key

LJACYWXLIUDEMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(N2)C(=O)OC

Origin of Product

United States

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